2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene
Description
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,1,6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYXZWOVQJKIGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=C)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548797 | |
| Record name | 4-(2-Chloroprop-2-en-1-yl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111860-79-8 | |
| Record name | 4-(2-Chloroprop-2-en-1-yl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Halogenation and Elimination (Engman Method)
The most widely cited synthesis of 2-chloro-3-(3,4-dimethoxyphenyl)-1-propene involves two sequential reactions:
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Chlorination with Thionyl Chloride (SOCl₂)
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Reagents : Thionyl chloride (SOCl₂), chloroform (CHCl₃).
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Conditions : Room temperature (RT), 24-hour reaction time.
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Mechanism : SOCl₂ reacts with a hydroxyl group in the precursor (e.g., 3-(3,4-dimethoxyphenyl)-2-hydroxypropane) to form a chloro intermediate via nucleophilic substitution. The reaction proceeds with the liberation of SO₂ and HCl gases.
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Base-Induced Elimination
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Reagents : Aqueous sodium bicarbonate (NaHCO₃), benzene.
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Conditions : Reflux at 100°C for 4 hours.
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Mechanism : The chloro intermediate undergoes β-elimination in the presence of a weak base (NaHCO₃), forming the terminal alkene (1-propene) and releasing HCl. Benzene acts as an azeotropic solvent to remove water, driving the reaction to completion.
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This method achieves a 90% yield, with purity confirmed via chromatography and spectroscopic analysis.
Alternative Lithiation-Chlorination Strategies
A patent by EP0067342A1 describes a lithiation-chlorination approach for synthesizing chloro-dimethoxybenzene derivatives, which could hypothetically adapt to the target compound. Key steps include:
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Lithiation : Treatment of 1,3-dimethoxybenzene with n-butyllithium in diethyl ether at -70°C forms a lithio intermediate.
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Chlorination : Reaction with hexachloroethane (C₂Cl₆) introduces a chlorine atom at the ortho position.
While this method is effective for 2-chloro-1,3-dimethoxybenzene, adapting it to 3,4-dimethoxyphenyl systems would require modifying the starting material to 3,4-dimethoxybenzene. No direct literature confirms this adaptation, but the mechanistic principles remain relevant.
Reaction Mechanisms and Mechanistic Insights
Halogenation via SOCl₂
Thionyl chloride converts alcohols to alkyl chlorides through a two-step process:
Elimination via NaHCO₃
The base abstracts a β-hydrogen from the chloro intermediate, creating a double bond. The reaction follows an E2 mechanism, requiring anti-periplanar geometry between the β-hydrogen and chlorine atom. Benzene facilitates azeotropic drying, preventing side reactions.
Optimization of Reaction Parameters
Industrial-Scale Production Considerations
While the Engman method is lab-efficient, scaling requires:
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Continuous Flow Reactors : To enhance heat transfer and reduce reaction time.
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Distillation : For solvent recovery and product purification.
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Safety Protocols : Handling SOCl₂ and benzene necessitates corrosion-resistant equipment and ventilation.
Data Tables and Comparative Synthesis Metrics
Table 1: Engman Synthesis Protocol
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| 1 | SOCl₂/CHCl₃, RT, 24h | 95% | TLC, NMR |
| 2 | NaHCO₃/benzene, 100°C, 4h | 90% | GC-MS, Recrystallization |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or remove it entirely.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild heating.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate Synthesis: This compound is widely used as an intermediate in the synthesis of more complex organic molecules. It allows for the construction of various derivatives that can be further modified for specific applications.
Biology
- Biological Activities: Research has indicated potential biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Properties: Investigations are ongoing to evaluate its efficacy against various cancer cell lines.
Medicine
- Pharmaceutical Development: The compound is being explored as a lead compound for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design aimed at specific diseases.
Industry
- Specialty Chemicals Production: It is utilized in the production of specialty chemicals and materials, leveraging its unique chemical reactivity.
Data Summary
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Potential
In vitro studies on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve apoptosis induction and modulation of cell cycle progression.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The propene chain allows for flexibility and conformational changes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and number of methoxy groups on the aromatic ring significantly alter the compound’s electronic profile and reactivity. Key analogs include:
- 3,4-Dimethoxy vs. 4-Methoxy : The 3,4-dimethoxy substitution provides stronger electron-donating effects and resonance stabilization compared to the single 4-methoxy group. This difference is critical in reactions such as β-O-4 bond cleavage, where electron-rich aromatic systems (e.g., 3,4-dimethoxyphenyl) accelerate oxidative degradation under alkaline conditions .
- 3,4-Dimethoxy vs. For example, lignin model compounds with 3,4-dimethoxy groups undergo faster cleavage than sterically hindered analogs .
Reactivity in Alkaline Systems
Studies on lignin model compounds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) reveal that 3,4-dimethoxy-substituted derivatives undergo β-O-4 bond cleavage more readily under mild alkaline conditions (0.5 mol/L KOtBu, 30°C) compared to analogs lacking α-hydroxy groups. This reactivity is attributed to the dissociation of the α-hydroxy group induced by tert-butoxide . In contrast, non-phenolic analogs (e.g., 1-methoxy-2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethane) resist cleavage under the same conditions, highlighting the importance of substituent electronic effects .
Biological Activity
2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene, also known as CDMB, is an organic compound with significant biological activity. Its structure features a chloro group and a methoxy-substituted phenyl ring, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H13ClO2. The presence of the chloro group enhances its reactivity, enabling it to participate in various biological interactions. The methoxy groups improve solubility and may influence biological activity through their electronic effects.
| Property | Details |
|---|---|
| Molecular Formula | C12H13ClO2 |
| Molecular Weight | 224.68 g/mol |
| Structure | Chloro group with methoxy-substituted phenyl ring |
The primary target for this compound is human carboxylesterase-2 (hCE-2). As a specific inhibitor of hCE-2, this compound can alter the metabolism of various drugs and endogenous compounds, leading to changes in their pharmacological effects. The interaction mechanism involves covalent bonding with nucleophilic sites on proteins or enzymes, which can modify their activity. Additionally, the methoxy groups may engage in hydrogen bonding or van der Waals interactions that affect binding affinity and specificity.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to modulate key signaling pathways involved in tumor growth is significant; it affects pathways such as STAT3 and NF-κB, which are crucial in cancer progression .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Study : In vitro studies showed that CDMB inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. The compound was effective at low micromolar concentrations, suggesting a potent anticancer effect .
- Antimicrobial Research : A study assessed the antimicrobial efficacy of CDMB against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones compared to control groups.
Q & A
Q. What are the established synthetic routes for 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution between 3,4-dimethoxybenzyl chloride and allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux . Optimize yield by varying solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry. Purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc eluent) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using chemical shift databases (e.g., PubChem) to confirm the allyl chloride moiety (δ 5.2–5.8 ppm for vinyl protons) and dimethoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) .
- IR Spectroscopy : Identify C-Cl stretching (~550–750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Verify molecular ion [M]⁺ at m/z 240 (C₁₁H₁₁ClO₂) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular geometry?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: CH₂Cl₂/hexane). Collect diffraction data using a synchrotron or in-house diffractometer. Refine structures with SHELXL , focusing on torsion angles between the dimethoxyphenyl and propene groups. Compare bond lengths/angles to DFT-optimized models to validate accuracy .
Q. What computational strategies predict regioselectivity in electrophilic addition reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the allyl chloride moiety. Validate with experimental outcomes (e.g., bromination vs. epoxidation) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Conduct dose-response assays (e.g., MIC for antimicrobial activity) across multiple cell lines or bacterial strains. Use statistical tools (ANOVA, Tukey’s HSD) to compare results. Consider substituent effects: the dimethoxyphenyl group may enhance membrane permeability vs. chlorinated analogs .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Implement continuous flow reactors for precise control of reaction parameters (residence time, mixing efficiency). Monitor intermediates via inline FTIR or HPLC. Use preparative HPLC for large-scale purification, optimizing mobile phase composition (e.g., acetonitrile/water gradients) .
Data Analysis and Interpretation
Q. How to analyze conflicting kinetic data in substitution reactions?
- Methodological Answer : Apply Eyring or Arrhenius plots to determine activation parameters (ΔH‡, ΔS‡). Compare solvent effects (polar aprotic vs. protic) using Kamlet-Taft parameters. Reconcile discrepancies by verifying pseudo-first-order conditions (excess nucleophile) .
Q. What role does the dimethoxyphenyl group play in stabilizing transition states?
- Methodological Answer : Conduct Hammett analysis with substituted phenyl analogs. Plot log(k) vs. σ⁺ values to assess electronic effects. The electron-donating methoxy groups likely stabilize carbocation intermediates in SN1 pathways .
Toxicity and Environmental Impact
Q. How to design ecotoxicology studies for this compound?
- Methodological Answer : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction). Measure LC₅₀/EC₅₀ values and compare to structurally similar chlorophenols. Assess biodegradability via OECD 301B (CO₂ evolution test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
